5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a unique combination of a difluoromethyl group, a nitropyrazole ring, and a thiadiazole moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids, bases, and various catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .
Chemical Reactions Analysis
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitropyrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium or nickel complexes . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or proteins involved in cellular processes, leading to the disruption of cell function and growth. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
5-[1-(difluoromethyl)-5-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
Difluoromethylated azoles: These compounds share the difluoromethyl group and have similar chemical properties and reactivity.
Nitropyrazole derivatives: Compounds with a nitropyrazole ring exhibit similar biological activities and can be used in similar applications.
Thiadiazole derivatives: These compounds have a thiadiazole moiety and are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N6O2S/c7-5(8)13-3(14(15)16)1-2(12-13)4-10-11-6(9)17-4/h1,5H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMXAMDQBVLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C2=NN=C(S2)N)C(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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